molecular formula C21H21BrN2O2 B3714101 2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

Cat. No.: B3714101
M. Wt: 413.3 g/mol
InChI Key: ZPWPAJLNECWRSY-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxy group and a dimethylamino naphthalene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide typically involves multiple steps, starting with the preparation of the brominated phenoxy precursor. This precursor is then reacted with a naphthalene derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, dimethylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving brominated and naphthalene-containing compounds.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and the dimethylamino naphthalene moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
  • 2-(4-bromo-3-methylphenoxy)-N-[4-(methylamino)naphthalen-1-yl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide stands out due to its unique combination of a brominated phenoxy group and a dimethylamino naphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-14-12-15(8-9-18(14)22)26-13-21(25)23-19-10-11-20(24(2)3)17-7-5-4-6-16(17)19/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPAJLNECWRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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